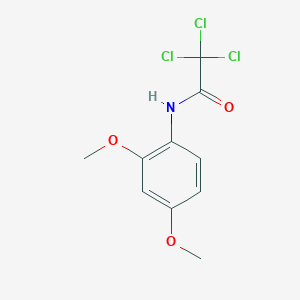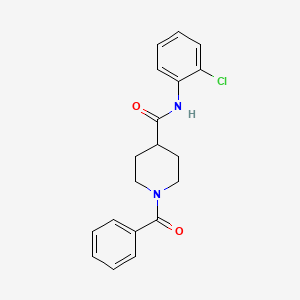![molecular formula C14H16Cl2N2O B5854421 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM is a piperazine derivative that belongs to the class of benzodiazepine receptor agonists. It is a potent anxiolytic, which means that it has the ability to reduce anxiety levels in individuals.
作用机制
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine acts as a benzodiazepine receptor agonist, which means that it binds to specific receptors in the brain that are involved in the regulation of anxiety levels. By binding to these receptors, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing anxiety levels.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sedation, and prevent convulsions. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which means that it can prevent seizures.
实验室实验的优点和局限性
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has several advantages for use in lab experiments. It is a potent anxiolytic, which means that it can be used to study the effects of anxiety on behavior. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which makes it useful for studying the effects of seizures on behavior. However, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine also has limitations. It can cause sedation, which can interfere with the interpretation of behavioral studies.
未来方向
There are several future directions for the study of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine as a treatment for alcohol withdrawal syndrome. Another area of interest is the development of new benzodiazepine receptor agonists that have fewer side effects than 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. Finally, the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine in the treatment of anxiety disorders and other psychiatric conditions is an area of ongoing research.
合成方法
The synthesis of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine involves the reaction of 1-(2,6-dichlorophenyl)piperazine with acryloyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been studied for its potential use as a treatment for alcohol withdrawal syndrome.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-17-7-9-18(10-8-17)14(19)6-5-11-12(15)3-2-4-13(11)16/h2-6H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSCCUWMBGAJS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)



![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)

![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)